molecular formula C16H16N2O4 B14876313 5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B14876313
M. Wt: 300.31 g/mol
InChI Key: SUTNKUIYARPGNR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclopropyl group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of kojic acid with benzyl chloride and methanol under reflux conditions, followed by a series of purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ketone group in the dihydropyrimidine ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the ketone group can produce alcohol derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyloxy and cyclopropyl groups in 5-(Benzyloxy)-2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-cyclopropyl-1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C16H16N2O4/c1-18-14(11-7-8-11)17-12(16(20)21)13(15(18)19)22-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,20,21)

InChI Key

SUTNKUIYARPGNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O)C3CC3

Origin of Product

United States

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